molecular formula C28H23NO6 B15022755 2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15022755
M. Wt: 469.5 g/mol
InChI Key: QQGUZDDFLKNKDC-UHFFFAOYSA-N
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Description

The compound 2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a polycyclic heteroaromatic molecule characterized by a chromeno[2,3-c]pyrrole-3,9-dione core. This scaffold is substituted at the 1-position with a 3-propoxyphenyl group and at the 2-position with a 1,3-benzodioxol-5-ylmethyl moiety. Based on structurally analogous compounds (e.g., the 3-methoxyphenyl derivative in ), its molecular formula is estimated as C28H23NO6, with an average mass of ~469.5 g/mol .

Properties

Molecular Formula

C28H23NO6

Molecular Weight

469.5 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H23NO6/c1-2-12-32-19-7-5-6-18(14-19)25-24-26(30)20-8-3-4-9-21(20)35-27(24)28(31)29(25)15-17-10-11-22-23(13-17)34-16-33-22/h3-11,13-14,25H,2,12,15-16H2,1H3

InChI Key

QQGUZDDFLKNKDC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C6C3=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at the 1- and 2-positions of the chromeno-pyrrole-dione core:

Compound Name Substituents (Position) Molecular Formula Average Mass (g/mol) Key Structural Features
Target Compound 3-Propoxyphenyl (1), 1,3-Benzodioxol-5-ylmethyl (2) C28H23NO6 ~469.5 Propoxy chain enhances lipophilicity
2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-... 3-Methoxyphenyl (1) C26H19NO6 441.44 Methoxy group reduces steric bulk
2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-7-methyl-... 3-Methoxyphenyl (1), 7-methyl (chromeno) C27H21NO6 455.46 Methylation increases planarity and stability
  • Lipophilicity : The propoxy group (OCH2CH2CH3) in the target compound confers higher logP compared to the methoxy (OCH3) analog, which may improve membrane permeability but reduce aqueous solubility .
  • Synthetic Accessibility : The synthesis of such derivatives typically involves alkylation or arylation reactions at the 1- and 2-positions. For example, Vydzhak and Panchishin demonstrated that varying alkoxy substituents (e.g., methoxy vs. propoxy) require tailored reaction conditions, such as optimized equivalents of hydrazine hydrate or solvent systems, to achieve yields >60% .

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